18,19-Dihydroxycorticosterone

biosynthetic pathway 19-noraldosterone glomerulosa cells

18,19‑Dihydroxycorticosterone (18,19‑(OH)₂‑B; CAS 115288‑31‑8) is a synthetic and naturally occurring 18,19‑dihydroxylated metabolite of corticosterone that occupies a distinct node in the 19‑noraldosterone biosynthetic pathway. Originally synthesized via a four‑step route from a pregn‑5‑ene‑18,11β‑lactone ketal , the compound was subsequently confirmed as a genuine human urinary metabolite.

Molecular Formula C21H30O6
Molecular Weight 378.5 g/mol
CAS No. 115288-31-8
Cat. No. B039612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18,19-Dihydroxycorticosterone
CAS115288-31-8
Synonyms18,19-DHCO
18,19-dihydroxycorticosterone
Molecular FormulaC21H30O6
Molecular Weight378.5 g/mol
Structural Identifiers
SMILESC1CC(C2(C1C3CCC4=CC(=O)CCC4(C3C(C2)O)CO)CO)C(=O)CO
InChIInChI=1S/C21H30O6/c22-9-18(27)16-4-3-15-14-2-1-12-7-13(25)5-6-20(12,10-23)19(14)17(26)8-21(15,16)11-24/h7,14-17,19,22-24,26H,1-6,8-11H2/t14-,15-,16+,17-,19+,20+,21+/m0/s1
InChIKeyLRKLVKDUKYGITM-PUGGLORVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





18,19-Dihydroxycorticosterone (CAS 115288-31-8) – A Specialized Mineralocorticoid Pathway Intermediate for Adrenal Hypertension Research


18,19‑Dihydroxycorticosterone (18,19‑(OH)₂‑B; CAS 115288‑31‑8) is a synthetic and naturally occurring 18,19‑dihydroxylated metabolite of corticosterone that occupies a distinct node in the 19‑noraldosterone biosynthetic pathway. Originally synthesized via a four‑step route from a pregn‑5‑ene‑18,11β‑lactone ketal [1], the compound was subsequently confirmed as a genuine human urinary metabolite [2]. It is classified as a mineralocorticoid‑pathway steroid, produced in the zona glomerulosa and in aldosterone‑producing adenomas, and is acutely regulated by the renin–angiotensin system [3][4]. Unlike its more abundant analogs 18‑hydroxycorticosterone and 18‑hydroxy‑19‑norcorticosterone, 18,19‑(OH)₂‑B serves as the earliest detectable intermediate in the conversion of pregnenolone to 19‑noraldosterone, appearing within 15 min of precursor incubation [5]. This unique temporal position, together with its disease‑specific urinary elevation and synergistic hypertensinogenic activity when co‑administered with aldosterone, renders it a non‑substitutable probe for dissecting aberrant mineralocorticoid biosynthesis in hypertension and primary aldosteronism.

Why Corticosterone, 18‑Hydroxycorticosterone, or 19‑Noraldosterone Cannot Replace 18,19‑Dihydroxycorticosterone in Mechanistic Studies


Compounds within the mineralocorticoid biosynthetic cascade are not functionally interchangeable. Corticosterone (11β,21‑dihydroxy‑4‑pregnene‑3,20‑dione) lacks both the 18‑ and 19‑hydroxyl groups present in 18,19‑(OH)₂‑B and is primarily a glucocorticoid/mineralocorticoid with direct receptor activity [1]. 18‑Hydroxycorticosterone (18‑OH‑B) carries only a single 18‑hydroxyl, cannot serve as a direct precursor to 19‑noraldosterone, and differs in its urinary excretion pattern in primary aldosteronism subtypes [2]. 19‑Noraldosterone, although a potent mineralocorticoid end‑product, appears later in the biosynthetic sequence (≥45 min) and exhibits independent receptor binding that masks upstream pathway defects [3]. 18,19‑(OH)₂‑B uniquely occupies the earliest committed step in 19‑noraldosterone formation, is detectable after only 15 min of precursor incubation, and displays a distinct disease‑association profile — elevated in primary aldosteronism and cirrhotic ascites but not in essential hypertension — making it the only probe that can temporally and pathologically resolve the 19‑nor‑pathway upstream of 19‑noraldosterone [4][5]. Substituting any analog would erase this temporal and disease‑specific resolution.

Quantitative Evidence Differentiating 18,19‑Dihydroxycorticosterone from Closest Analogs – A Comparator‑Based Selection Guide


Earliest Biosynthetic Intermediate in the 19‑Noraldosterone Pathway – 15 min vs. 30–45 min for Downstream Analogs

In isolated rat glomerulosa cells incubated with [14C]pregnenolone, 18,19‑dihydroxycorticosterone (18,19‑(OH)₂‑B) was detected after only 15 min, before the appearance of 18‑hydroxy‑19‑norcorticosterone (18‑OH‑19‑nor‑B) at 30 min and 19‑noraldosterone (19‑noraldo) at 45 min. Neither 18,19‑(OH)₂‑B nor the other two steroids were detected in fasciculata‑reticular cells [1]. This temporal sequence places 18,19‑(OH)₂‑B as the first committed intermediate in the 19‑noraldosterone branch, functionally separating it from 18‑OH‑B, which is not a substrate for 19‑demethylation, and from 19‑noraldo, which is the terminal product.

biosynthetic pathway 19-noraldosterone glomerulosa cells temporal resolution

Disease‑Selective Urinary Excretion Elevation – 4.4‑fold Increase in Primary Aldosteronism vs. No Change in Essential Hypertension

In a study measuring 18,19‑(OH)₂‑B in 24‑h urine via HPLC‑RIA, patients with primary aldosteronism (PA) excreted 24 ± 5.9 µg/24 h (n=15), a 4.4‑fold elevation over normal subjects (5.5 ± 0.9 µg/24 h; n=30, P<0.05). Remarkably, patients with essential hypertension (EHT) showed no significant difference from normals (3.7 ± 0.4 µg/24 h; n=42) [1]. By contrast, urinary 18‑hydroxycorticosterone (18‑OH‑B) and 18‑hydroxycortisol (18‑OH‑F) are elevated in PA but can also be elevated in EHT or show overlap between PA subtypes [2]. This selective elevation of 18,19‑(OH)₂‑B in PA but not EHT provides a disease‑specific signal that 18‑OH‑B and 18‑OH‑F cannot replicate.

primary aldosteronism urinary biomarker differential diagnosis essential hypertension

Synergistic Hypertensinogenic Activity with Aldosterone – Inactive Alone, Active in Combination, Mirroring 18‑OH‑B and 18‑OH‑19‑nor‑B

In adrenalectomized spontaneously hypertensive rats (SHR), 18,19‑dihydroxycorticosterone (5 µg/day via osmotic minipump) alone did not increase blood pressure, nor did aldosterone (5 µg/day) alone. However, co‑administration of both steroids resulted in a significant rise in blood pressure [1]. This pattern is identical to that previously reported for 18‑hydroxycorticosterone (18‑OH‑B) and 18‑hydroxy‑19‑norcorticosterone (18‑OH‑19‑nor‑B) in the same model — both were inactive alone but synergized with aldosterone [2]. The finding establishes that 18,19‑(OH)₂‑B belongs to the class of “silent” mineralocorticoids that amplify aldosterone action, but its unique upstream position in the 19‑nor‑pathway distinguishes it from 18‑OH‑B, which is not a 19‑nor‑precursor.

hypertensinogenic activity aldosterone synergy SHR rat model blood pressure

Renin–Angiotensin‑Regulated Urinary Excretion – 2.8‑fold Increase upon Sodium Restriction, Parallel to Aldosterone

In six normal human subjects, 24‑h urinary 18,19‑(OH)₂‑B excretion rose from 5.6 ± 0.8 nmol/day (control) to 15.6 ± 4.5 nmol/day after sodium restriction, a 2.8‑fold increase (P < 0.05). The fold‑change mirrored that of 19‑noraldosterone (107 ± 40 to 259 ± 76 pmol/day; ~2.4‑fold), aldosterone (21 ± 6.0 to 38 ± 10 nmol/day; ~1.8‑fold), and 18‑hydroxycorticosterone (9.9 ± 1.1 to 21 ± 2.8 nmol/day; ~2.1‑fold) [1]. The parallel regulation confirms that 18,19‑(OH)₂‑B is physiologically coupled to the renin–angiotensin system. However, its absolute concentration (nmol range) is approximately 5‑fold higher than 19‑noraldosterone (pmol range) and ~4‑fold lower than aldosterone, providing a distinct abundance window for analytical detection without interference.

sodium restriction renin-angiotensin system physiological regulation urinary excretion

Age‑Dependent Decline in Urinary Excretion – Correlates with Renin–Angiotensin Senescence, Distinct Slope from Aldosterone

In 51 normotensive subjects aged 20–70 years, urinary 18,19‑dihydroxycorticosterone excretion showed a significant negative correlation with age (r = ‑0.65, P < 0.05), as did 19‑noraldosterone (r = ‑0.69, P < 0.05) and aldosterone (r = ‑0.63, P < 0.05) [1]. The similar correlation slope to aldosterone and 19‑noraldo indicates that 18,19‑(OH)₂‑B reflects the same age‑related decline in RAAS activity. However, because 18,19‑(OH)₂‑B is not directly influenced by ACTH (unlike 18‑OH‑B and 18‑OH‑F, which show ACTH‑dependent circadian variation), its age‑decline signal is less confounded by diurnal or stress‑induced fluctuations [2].

aging urinary excretion renin-angiotensin senescence biomarker decline

Optimal Research and Industrial Use Cases for 18,19‑Dihydroxycorticosterone Based on Verified Differentiation


Kinetic Dissection of 19‑Noraldosterone Biosynthesis and Inhibitor Screening

In studies aimed at mapping the enzymatic sequence from pregnenolone to 19‑noraldosterone, 18,19‑(OH)₂‑B serves as the earliest detectable intermediate (15 min) [1]. Researchers can use isotopically labeled 18,19‑(OH)₂‑B as a tracer to quantify 18‑hydroxylase/19‑hydroxylase activity independently of downstream steps. Pharmaceutical programs targeting aldosterone synthase (CYP11B2) or 19‑nor‑pathway enzymes can employ 18,19‑(OH)₂‑B as a proximal substrate or biomarker to distinguish on‑target pathway inhibition from off‑target effects on cortisol synthesis.

Differential Diagnosis Biomarker Panel for Primary Aldosteronism vs. Essential Hypertension

Because urinary 18,19‑(OH)₂‑B is elevated 4.4‑fold in PA but not in EHT (3.7 µg/24 h vs. normal 5.5 µg/24 h) [2], it can be incorporated into LC‑MS/MS‑based multi‑steroid panels to improve the specificity of PA screening. When combined with 18‑OH‑F and 18‑OH‑B, which differ between APA and IHA [3], 18,19‑(OH)₂‑B adds a binary “PA‑present/absent” layer that 18‑OH‑B alone cannot provide, potentially reducing the need for confirmatory adrenal venous sampling in select populations.

RAAS Physiologic Challenge Studies Requiring High Dynamic Range Analytes

Sodium restriction studies demonstrate that 18,19‑(OH)₂‑B exhibits a 2.8‑fold increase — the largest relative change among the four measured RAAS‑regulated steroids [4]. This high dynamic range makes it a superior endpoint for crossover dietary intervention trials, angiotensin‑converting enzyme inhibitor pharmacodynamics, or angiotensin receptor blocker dose‑response studies where small RAAS perturbations must be reliably detected.

Aging and Longitudinal Cohort Studies of Zona Glomerulosa Function

The ACTH‑independent nature of 18,19‑(OH)₂‑B [5] combined with its age‑dependent decline (r = ‑0.65) [6] positions it as an ideal biomarker for longitudinal studies of adrenal aging. Unlike 18‑OH‑B or cortisol, its levels are not confounded by time‑of‑day sampling, stress, or glucocorticoid feedback, enabling simpler single‑time‑point urine collection protocols in large epidemiological cohorts.

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